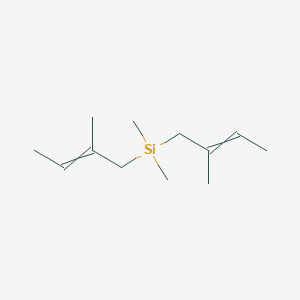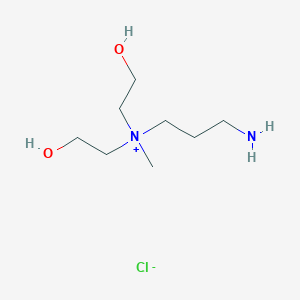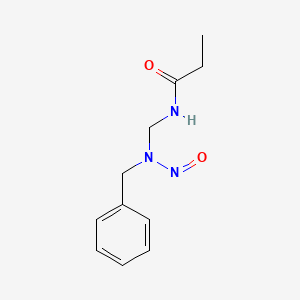
Propionamide, N-((N-nitrosobenzylamino)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propionamide, N-((N-nitrosobenzylamino)methyl)- is an organic compound belonging to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) attached to a nitrogen atom. This compound is a derivative of propionamide, where the nitrogen atom is substituted with a nitrosobenzylamino group. The unique structure of this compound makes it an interesting subject for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propionamide, N-((N-nitrosobenzylamino)methyl)- can be synthesized through a multi-step process involving the following key steps:
Formation of Propionamide: Propionamide can be prepared by the condensation reaction between urea and propanoic acid or by the dehydration of ammonium propionate.
Introduction of Nitrosobenzylamino Group: The nitrosobenzylamino group can be introduced through a reaction involving benzylamine and nitrous acid. This step typically requires controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Propionamide, N-((N-nitrosobenzylamino)methyl)- undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, where the nitrosobenzylamino group can be further oxidized to form different products.
Reduction: Reduction reactions can convert the nitroso group to an amine group, leading to the formation of secondary amines.
Substitution: The compound can participate in substitution reactions, where the nitrosobenzylamino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce secondary amines.
Applications De Recherche Scientifique
Propionamide, N-((N-nitrosobenzylamino)methyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of Propionamide, N-((N-nitrosobenzylamino)methyl)- involves its interaction with molecular targets and pathways within biological systems. The nitrosobenzylamino group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanamide: A simple amide with the formula CH₃CH₂CONH₂.
N-Methylpropionamide: A derivative of propionamide with a methyl group attached to the nitrogen atom.
Benzamide: An amide where the nitrogen is attached to a benzene ring.
Uniqueness
Propionamide, N-((N-nitrosobenzylamino)methyl)- is unique due to the presence of the nitrosobenzylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from other simple amides .
Propriétés
Numéro CAS |
64005-60-3 |
|---|---|
Formule moléculaire |
C11H15N3O2 |
Poids moléculaire |
221.26 g/mol |
Nom IUPAC |
N-[[benzyl(nitroso)amino]methyl]propanamide |
InChI |
InChI=1S/C11H15N3O2/c1-2-11(15)12-9-14(13-16)8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,12,15) |
Clé InChI |
YCEWSUQBEYFFIM-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NCN(CC1=CC=CC=C1)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



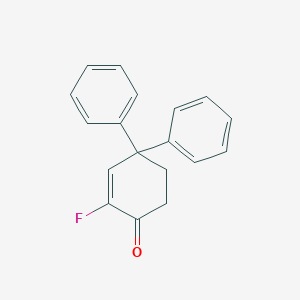
![2-[2-(3-Methylbutoxy)ethyl]cyclopentan-1-one](/img/structure/B14508719.png)
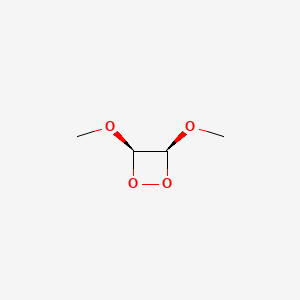

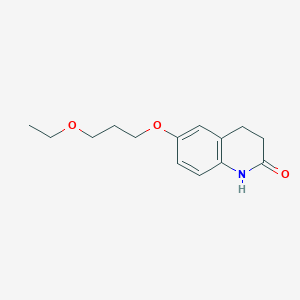


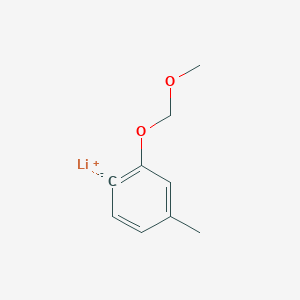
![2-[(Butan-2-yl)oxy]-1,3-dimethyl-1,3,2-diazaphospholidine](/img/structure/B14508751.png)
![4-Methoxy-3-[(2-oxobut-3-en-1-yl)oxy]benzonitrile](/img/structure/B14508759.png)

